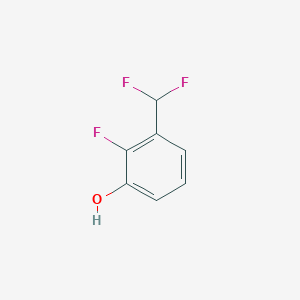

3-(Difluoromethyl)-2-fluorophenol

Vue d'ensemble

Description

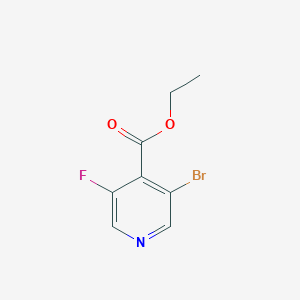

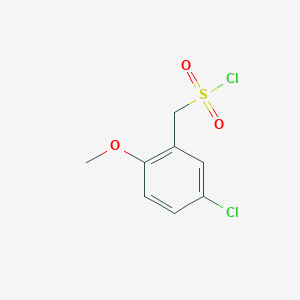

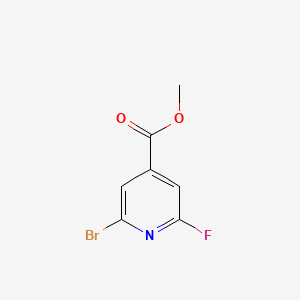

3-(Difluoromethyl)-2-fluorophenol is a chemical compound that belongs to the class of organic compounds known as phenols . It contains a phenol functional group, which consists of a benzene ring bearing a hydroxyl group. The compound also contains a difluoromethyl group, which is a carbon atom bonded to two fluorine atoms and one hydrogen atom .

Synthesis Analysis

The synthesis of 3-(Difluoromethyl)-2-fluorophenol involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents . A practical and efficient protocol for the synthesis of 3-CF2H-quinoxalin-2-ones has been reported, which involves the use of a photocatalyst and S-(difluoromethyl)sulfonium salt as difluoromethyl radical sources .Molecular Structure Analysis

The molecular structure of 3-(Difluoromethyl)-2-fluorophenol is characterized by the presence of a phenol functional group and a difluoromethyl group . The O–CH3 bond in ArOCH3 generally adopts a coplanar structure, while the O–CF3 bond in ArOCF3 preferentially adopts an orthogonal orientation to the aromatic plane .Chemical Reactions Analysis

The chemical reactions involving 3-(Difluoromethyl)-2-fluorophenol are characterized by difluoromethylation processes . These processes involve the transfer of CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Applications De Recherche Scientifique

1. Photoredox-Catalyzed Fluoromethylation

3-(Difluoromethyl)-2-fluorophenol is associated with the field of synthetic organic chemistry, particularly in the development of fluoromethylating reagents. A notable application is in photoredox-catalyzed fluoromethylation of carbon-carbon multiple bonds. This process leverages visible-light-induced single-electron-transfer processes, enabling efficient and selective radical fluoromethylation under mild conditions. Such methodologies are crucial in synthesizing various organofluorine compounds, particularly in pharmaceuticals and agrochemicals (Koike & Akita, 2016).

2. Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes

Fluoroform, a related compound, has been utilized as a difluorocarbene source to convert phenols and thiophenols into difluoromethoxy and difluorothiomethoxy derivatives. This process occurs under moderate conditions, highlighting the versatility and reactivity of the difluoromethyl group in synthetic chemistry (Thomoson & Dolbier, 2013).

3. Diversified Synthesis of Benzoxazole-2-thiones

The reactivity of difluoromethyl groups extends to the synthesis of benzoxazole-2-thiones. A one-pot strategy involving 3-difluoromethyl benzoxazole-2-thiones showcases the synthetic versatility and robustness of difluoromethyl groups, with applications potentially extending to insecticidal activities (Li et al., 2018).

4. Radiosynthesis of Fluorophenol

Radiosynthesis of 4-[¹⁸F]fluorophenol, a compound closely related to 3-(Difluoromethyl)-2-fluorophenol, involves bis(4-benzyloxyphenyl)iodonium salts as precursors. This process is significant in the preparation of radiopharmaceuticals, demonstrating the importance of fluorophenols in medical diagnostics (Helfer et al., 2013).

Orientations Futures

The future directions in the research of 3-(Difluoromethyl)-2-fluorophenol could involve further exploration of its synthesis methods, chemical reactions, and potential applications . The incorporation of CF2H into biologically active molecules represents an important and efficient strategy for seeking lead compounds and drug candidates .

Propriétés

IUPAC Name |

3-(difluoromethyl)-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c8-6-4(7(9)10)2-1-3-5(6)11/h1-3,7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLGUENLHHMXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethyl)-2-fluorophenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

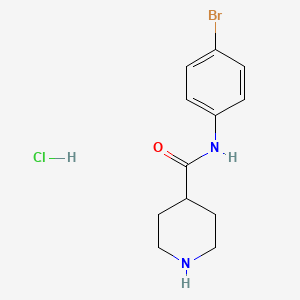

![4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1420902.png)